Cas no 1820609-08-2 (3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide)
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide Chemical and Physical Properties
Names and Identifiers
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- 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide
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- MDL: MFCD16621612
- Inchi: 1S/C15H14FN5O/c1-8-18-13-11(15(22)20-17)7-12(19-14(13)21(8)2)9-4-3-5-10(16)6-9/h3-7H,17H2,1-2H3,(H,20,22)
- InChI Key: YHOLTUAXXDNBLH-UHFFFAOYSA-N
- SMILES: C12N(C)C(C)=NC1=C(C(NN)=O)C=C(C1=CC=CC(F)=C1)N=2
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 203807-1g |
5-(3-Fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide |
1820609-08-2 | 1g |
$1747.00 | 2023-09-07 |
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide (CAS No. 1820609-08-2): A Comprehensive Overview
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide (CAS No. 1820609-08-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The molecular structure of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide is characterized by a central imidazopyridine core with a carboxylic acid moiety at the 7-position. The presence of a 3-fluorophenyl substituent at the 5-position and two methyl groups at the 2 and 3 positions further enhances its structural complexity and biological activity. These features make it an attractive candidate for drug development.
Recent studies have highlighted the potential of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was found to be effective in both in vitro and in vivo models of inflammation, suggesting its potential as a novel anti-inflammatory agent.
In addition to its anti-inflammatory properties, 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide has shown promising antiviral activity against several viral strains. A research team from the University of California reported that the compound effectively inhibited the replication of influenza A virus in cell cultures. The mechanism of action involves interference with viral RNA synthesis and protein expression, making it a potential candidate for antiviral drug development.
The anticancer potential of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide has also been explored in preclinical studies. A study published in Cancer Research found that the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves induction of apoptosis and cell cycle arrest at the G2/M phase. These findings suggest that the compound could be further developed as a novel anticancer agent.
The pharmacokinetic properties of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide have also been investigated to assess its suitability for clinical applications. Studies have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The compound is metabolized primarily by cytochrome P450 enzymes and excreted mainly through urine and feces.
To further evaluate its safety and efficacy, clinical trials are currently underway to assess the therapeutic potential of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide. Early results from Phase I trials have shown promising outcomes with minimal adverse effects observed in patients. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
In conclusion, 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 5-(3-fluorophenyl)-2,3-dimethyl-, hydrazide (CAS No. 1820609-08-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for drug development in areas such as anti-inflammatory therapy, antiviral treatment, and cancer therapy. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential.
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